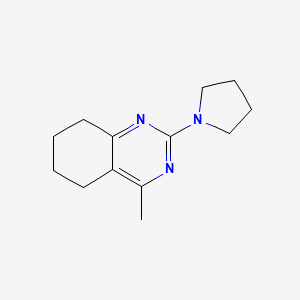

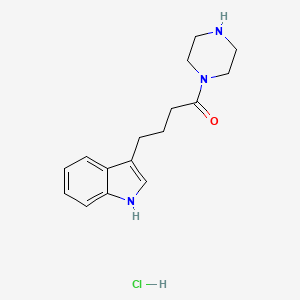

4-Methyl-2-(1-pyrrolidinyl)-5,6,7,8-tetrahydroquinazoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Methyl-2-(1-pyrrolidinyl)-5,6,7,8-tetrahydroquinazoline, also known as MPQ, is a synthetic compound that has been widely used in scientific research due to its unique properties. MPQ is a potent and selective antagonist of the α7 nicotinic acetylcholine receptor, which is involved in various physiological and pathological processes.

Applications De Recherche Scientifique

Novel Potential Alkaloidal Systems

Research into the chemistry of 4-Methyl-2-(1-pyrrolidinyl)-5,6,7,8-tetrahydroquinazoline has led to the discovery of novel potential alkaloidal systems. For instance, studies have shown that the condensation of certain dihydroisoquinoline derivatives with specific chlorides yields novel compounds with alkaloidal properties. These discoveries have implications for the synthesis of new pharmacologically active compounds, as well as providing insights into the structure and reactivity of these complex molecules (Nagarajan et al., 1994).

Synthesis of Pyridine and Fused Pyridine Derivatives

The reaction of 4-methyl-2-phenyl-1,2-dihydro-6-oxo-5-pyridinecarbonitrile with arylidene malononitrile has been explored to afford isoquinoline derivatives. This demonstrates the versatility of this compound as a precursor in synthesizing a wide range of pyridine and fused pyridine derivatives, which are crucial in the development of new materials and biologically active molecules (Al-Issa, 2012).

Site Selectivity in Substitution Reactions

Site selectivity in the homolytic substitution of simple pyrimidines, including this compound, reveals a preference for reactions at specific positions under certain conditions. This knowledge is crucial for designing synthesis pathways that yield desired products with high precision and efficiency, enhancing the field of medicinal chemistry and the synthesis of targeted therapeutic agents (Sakamoto et al., 1980).

Anticancer Agents Development

Structurally strained iridium(III) complexes, incorporating the tetrahydroquinazoline scaffold, have shown high potency as anticancer agents. The structural features of these complexes, such as the tether-ring structure, contribute significantly to their exceptional potency, providing a new class of organo-iridium drug candidates. This highlights the potential of this compound derivatives in the development of novel anticancer therapies (Carrasco et al., 2020).

Redox-Neutral Amine C-H Functionalization

An innovative approach to synthesizing pyrrolidine and tetrahydroisoquinoline derivatives through a redox-neutral α-amidation process highlights the synthetic utility of this compound. This method represents a new variant of the Ugi reaction, showcasing the compound's role in facilitating novel synthetic pathways for complex heterocyclic compounds (Zhu & Seidel, 2016).

Propriétés

IUPAC Name |

4-methyl-2-pyrrolidin-1-yl-5,6,7,8-tetrahydroquinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3/c1-10-11-6-2-3-7-12(11)15-13(14-10)16-8-4-5-9-16/h2-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOJGJQZFBDPROG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCCCC2=NC(=N1)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2980510.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-chlorobenzenesulfonamide](/img/structure/B2980511.png)

![2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-3-yl]-N-prop-2-enylacetamide](/img/structure/B2980512.png)

![1-(5-Chloro-2-methylphenyl)-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione](/img/structure/B2980514.png)

![(5-(methylsulfonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(piperidin-1-yl)methanone](/img/structure/B2980522.png)

![5-chloro-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2980524.png)

![Bicyclo[3.2.2]nonan-1-amine hydrochloride](/img/structure/B2980527.png)

![2-[4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1-oxophthalazin-2(1H)-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2980530.png)